molecular formula C24H20S B12554072 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene CAS No. 149976-48-7

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene

Cat. No.: B12554072
CAS No.: 149976-48-7
M. Wt: 340.5 g/mol
InChI Key: ZSIVDMKYFVZDSV-UHFFFAOYSA-N
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Description

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, known for their stability and diverse chemical properties. This particular compound is characterized by its three distinct aromatic groups attached to the thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene typically involves the following steps:

    Starting Materials: Benzyl bromide, 4-methylbenzaldehyde, and phenylacetylene.

    Reaction Conditions: The synthesis is carried out under inert atmosphere conditions, often using a palladium-catalyzed coupling reaction.

    Procedure: The reaction mixture is heated to a specific temperature, usually around 100-150°C, in the presence of a base such as potassium carbonate. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to larger reactors.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Using techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding dihydrothiophene.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

    Binding: Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of benzyl, methylphenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

149976-48-7

Molecular Formula

C24H20S

Molecular Weight

340.5 g/mol

IUPAC Name

3-benzyl-2-(4-methylphenyl)-5-phenylthiophene

InChI

InChI=1S/C24H20S/c1-18-12-14-21(15-13-18)24-22(16-19-8-4-2-5-9-19)17-23(25-24)20-10-6-3-7-11-20/h2-15,17H,16H2,1H3

InChI Key

ZSIVDMKYFVZDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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